![molecular formula C20H26N2O5 B3034377 3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 1638771-93-3](/img/structure/B3034377.png)
3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
Descripción general
Descripción
The compound 3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is a bicyclic structure that is part of a class of compounds known for their interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar bicyclic frameworks have been synthesized and analyzed, which can provide insights into the properties and reactivity of the compound of interest.
Synthesis Analysis
The synthesis of related bicyclic compounds involves multiple steps, including reduction, debenzylation, and functional group transformations. For instance, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane was studied, where the compound was synthesized by reduction with LiAlH4, followed by debenzylation and chlorination of the resulting alcohol . This method indicates a potential pathway for synthesizing the compound , suggesting that similar reductive and substitution strategies could be employed.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often complex and can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction, revealing a monoclinic space group and the presence of diastereomers in a 1:1 ratio . This analysis provides a foundation for understanding the stereochemistry and crystallography of similar bicyclic compounds, including the one of interest.
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions, including unusual cleavages and cyclizations. The study of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane showed that treatment with thionyl chloride led to the cleavage of the carboxymethyl residue, forming a nitrogen-unsubstituted dichloride . This reactivity could be relevant to the compound , suggesting that it may also undergo similar cleavage reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by its crystal density and the ratio of diastereomers . These properties are crucial for understanding the behavior of the compound under various conditions, such as solubility, stability, and reactivity. By analogy, the compound of interest is likely to exhibit unique properties that can be predicted based on its bicyclic nature and functional groups.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis Processes : The compound has been synthesized through various processes. For instance, Nikit-skaya et al. (1965) reported a method starting from the dimethyl ester of 4-hydroxypiperidine-2, 6-dicarboxylic acid (Nikit-skaya et al., 1965).
- Structural and Conformational Studies : Studies on the compound's structure and conformation have been conducted, such as the work by Gálvez et al. (1985), who investigated its derivatives using various spectroscopy methods (Gálvez et al., 1985).
Catalytic and Pharmaceutical Applications
- Catalytic Applications : The compound and its derivatives have been evaluated for their catalytic properties. For example, Bulygina et al. (2016) synthesized a cyclopalladate complex of a derivative and examined its catalytic performance (Bulygina et al., 2016).
- Potential in Pharmacology : There have been studies on the potential pharmacological applications of derivatives of this compound. Fernández et al. (1995) explored the structural, conformational, and pharmacological properties of certain amides derived from it (Fernández et al., 1995).
Agricultural Use
- Agricultural Applications : The compound has also been investigated for its use in agriculture. Kaldybayeva et al. (2022) reported the synthesis of novel complexes with β-cyclodextrin for use as coatings to protect and stimulate the growth of wheat seeds (Kaldybayeva et al., 2022).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
7-O-benzyl 3-O-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-11-15-9-21(10-16(12-22)17(15)23)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTAMWNCYHUMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110802 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 9-oxo-, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638771-93-3 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 9-oxo-, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 9-oxo-, 3-(1,1-dimethylethyl) 7-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




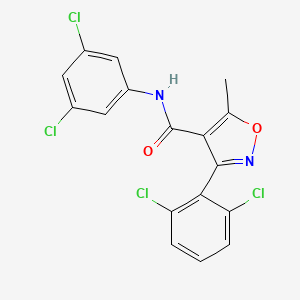
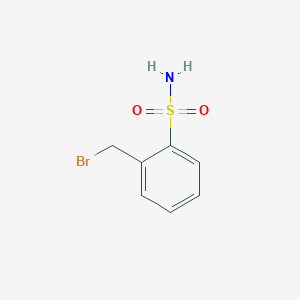


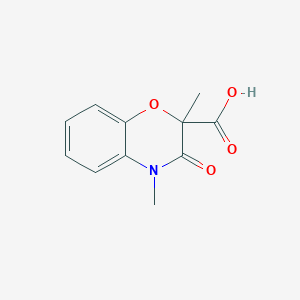

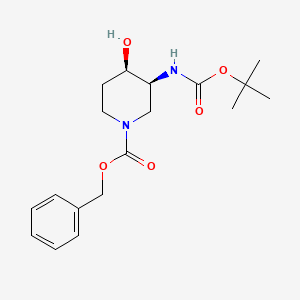
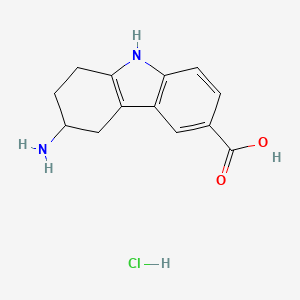

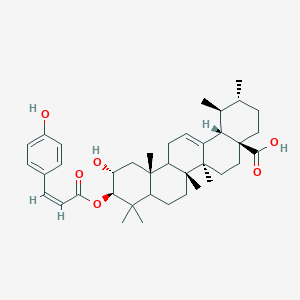
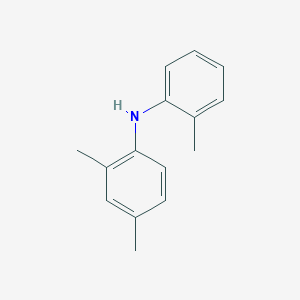

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)